2,2'-({[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}imino)diethanol
Overview
Description
2,2'-({[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}imino)diethanol is a useful research compound. Its molecular formula is C14H18ClN3O3 and its molecular weight is 311.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.1036691 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Synthetic Routes and Derivatives
- Synthesis and Characterization : A study detailed a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide, showcasing derivatives with pronounced acid/base stability, important for further chemical modifications (Bohle & Perepichka, 2009).
Photophysical and Photochemical Properties
- Photochromic and Nonlinear Optical Properties : Polyurethane films incorporating a similar chromophoric intermediate demonstrated nonlinear optical and photochromic properties. These findings highlight the potential of such compounds in photooptical applications (Marański et al., 2008).
Heterocyclic Compound Synthesis and Applications
- Heterocyclic Compounds : The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping showcases the versatility of these compounds in creating diverse heterocyclic structures, which could have applications in various fields of chemistry (Kelarev et al., 2000).
Antibacterial Properties
- Antibacterial Activity : Schiff base compounds similar in structure have been synthesized and shown to possess antibacterial activities against both gram-positive and gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Kakanejadifard et al., 2013).
Properties
IUPAC Name |
2-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl-(2-hydroxyethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-12-4-2-1-3-11(12)9-13-16-14(21-17-13)10-18(5-7-19)6-8-20/h1-4,19-20H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWFBBVBFQKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CN(CCO)CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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